3-Fluoro-piperidin-1-ylamine

Vue d'ensemble

Description

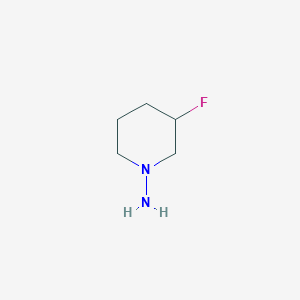

3-Fluoro-piperidin-1-ylamine is a chemical compound with the molecular formula C5H11FN2 and a molecular weight of 118.15 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom at the third position of the piperidine ring imparts unique chemical and physical properties to this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-piperidin-1-ylamine typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group (such as a halide) on the piperidine ring . This reaction can be carried out using reagents like Selectfluor® under mild conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like halogenation, amination, and purification to ensure the final product meets the required purity standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-piperidin-1-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated or non-fluorinated piperidine derivatives .

Applications De Recherche Scientifique

1.1. CNS Drug Development

3-Fluoro-piperidin-1-ylamine has been employed in the synthesis of selective serotonin receptor ligands. The incorporation of fluorine into piperidine derivatives has been shown to enhance pharmacokinetic properties, such as increased blood-brain barrier penetration and improved receptor affinity. For instance, the fluorinated ligands demonstrated high affinity for the human 5-HT1D receptor, which is significant for treating disorders like depression and anxiety .

1.2. Cancer Therapy

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including those incorporating this compound. Research indicates that these compounds can induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like bleomycin. The three-dimensional structure provided by the piperidine ring appears to enhance interaction with protein binding sites, leading to improved therapeutic efficacy .

1.3. Alzheimer's Disease Treatment

Compounds derived from this compound have been investigated for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are targets in Alzheimer's disease therapy. These derivatives showed promising results in enhancing brain exposure and exhibiting antioxidant properties, which are crucial for neuroprotection .

2.1. Synthesis of Advanced Materials

The unique properties of this compound have made it a key intermediate in the synthesis of advanced materials and agrochemicals. Its ability to modulate the basicity of adjacent nitrogen atoms allows chemists to tailor compounds for specific interactions, enhancing their utility in various applications .

2.2. Methodological Innovations

The synthesis of this compound has led to methodological advancements in organic chemistry, particularly through asymmetric hydrogenation and biocatalytic approaches. These methods facilitate the production of chiral building blocks with high selectivity, which are essential for developing complex pharmaceuticals .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Fluoro-piperidin-1-ylamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound, lacking the fluorine substitution.

3-Chloro-piperidin-1-ylamine: Similar structure but with a chlorine atom instead of fluorine.

3-Bromo-piperidin-1-ylamine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 3-Fluoro-piperidin-1-ylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its non-fluorinated or differently halogenated analogs .

Activité Biologique

3-Fluoro-piperidin-1-ylamine is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom at the third position. The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

1. Pharmacological Effects

Research indicates that this compound derivatives exhibit significant activity against various biological targets:

- Serotonin Receptors : Compounds derived from piperidine structures have been shown to interact with serotonin receptors, particularly the 5-HT1D receptor. The fluorination can enhance receptor affinity and selectivity, leading to potential therapeutic applications in mood disorders and other neuropsychiatric conditions .

- Anti-HIV Activity : A study highlighted that fluorinated piperidine derivatives demonstrated broad-spectrum activity against resistant strains of HIV. Specifically, one derivative showed an EC50 value ranging from 3.60 to 21.5 nM, indicating potent antiviral effects with reduced cytotoxicity .

2. Structure-Activity Relationships (SAR)

The incorporation of fluorine into piperidine derivatives has been linked to improved biological activity:

- Fluorine Substitution : The introduction of fluorine can lower the pKa of compounds, enhancing their oral absorption and bioavailability. This modification has been crucial in developing ligands with high affinity for serotonin receptors .

- Molecular Hybridization : Strategies combining different pharmacophores have resulted in compounds with enhanced efficacy against HIV while minimizing side effects associated with hERG channel inhibition, a common concern in drug development .

Table 1: Biological Activity of Selected this compound Derivatives

| Compound | Target | EC50 (nM) | CC50 (μM) | hERG Inhibition (IC50 μM) |

|---|---|---|---|---|

| Derivative A | 5-HT1D Receptor | 10.5 | >100 | >30 |

| Derivative B | HIV-1 | 3.60 | 155 | >30 |

| Derivative C | iNOS | 25.0 | >200 | Not reported |

Case Study 1: Anti-HIV Activity

In a recent study, a series of fluorinated diarylpyrimidines were synthesized, including derivatives of this compound. These compounds exhibited potent anti-HIV activity with EC50 values comparable to existing therapies. Notably, modifications in the piperidine structure led to variations in potency against different HIV strains, demonstrating the importance of structural nuances in drug design .

Case Study 2: Serotonin Receptor Interaction

Another study focused on the synthesis of various piperidine analogs for serotonin receptor targeting. The results indicated that fluorination significantly enhanced binding affinity and selectivity for the 5-HT1D receptor, suggesting potential applications in treating anxiety and depression .

Propriétés

IUPAC Name |

3-fluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-2-1-3-8(7)4-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITPPSSHSNSDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678321 | |

| Record name | 3-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935260-60-9 | |

| Record name | 3-Fluoro-1-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935260-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.